molecular formula C9H13N3 B13499296 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B13499296
M. Wt: 163.22 g/mol
InChI Key: FOVLIIUOTXECQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. The subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, followed by gold-catalyzed cyclization of pyrazoles by alkyne groups, and finally, cyclization by sodium hydride (NaH) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine monohydrate, gold catalysts, and sodium hydride . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include various derivatives of the compound with enhanced biological and chemical properties .

Biological Activity

3-Ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H13N3
  • Molecular Weight : 163.22 g/mol
  • Structure : The compound features a pyridine ring fused to a pyrazine ring with an ethyl group at the 3-position of the pyridine ring, which influences its chemical reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within the pyrido[2,3-b]pyrazine family may possess antimicrobial properties. However, specific data on this compound's activity against various pathogens is still limited and requires further investigation .
  • Enzyme Inhibition : The compound is being explored for its potential to inhibit certain enzymes involved in disease processes. Its mechanism of action likely involves binding to enzyme active sites or modulating receptor functions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Starting from appropriate precursors such as 1,2-diamines and 1,2-dicarbonyl compounds can yield this compound through cyclization processes.
    1 2 Diamine+1 2 DicarbonylPyrido 2 3 b pyrazine derivative\text{1 2 Diamine}+\text{1 2 Dicarbonyl}\rightarrow \text{Pyrido 2 3 b pyrazine derivative}
  • Industrial Production : While specific industrial methods are not extensively documented, they generally involve scaling up laboratory synthesis techniques to optimize yields and purity while ensuring cost-effectiveness and environmental sustainability .

Antimycobacterial Activity

A study on structurally similar compounds demonstrated that certain derivatives showed significant antimycobacterial activity against Mycobacterium tuberculosis. Although specific data on this compound was not highlighted in this context, the structural similarities suggest potential efficacy in this area .

Interaction Studies

Research focusing on the binding affinity of this compound to various biological targets has been conducted. These studies are crucial for understanding the pharmacodynamics of the compound and guiding further drug development efforts. The compound's unique ethyl substitution may enhance its binding properties compared to analogs .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Activity
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazineC16H20ClN3OAntimycobacterial (MIC = 6.25 µg/mL)
5-chloro-N-(4-methoxybenzyl)pyrazineC15H15ClN2OAntifungal activity (MIC = 15.62 µmol/L)

This table illustrates how compounds with structural similarities may exhibit varying degrees of biological activity based on their specific substitutions and functional groups.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H13N3/c1-2-7-6-11-8-4-3-5-10-9(8)12-7/h3-5,7,11H,2,6H2,1H3,(H,10,12)

InChI Key

FOVLIIUOTXECQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(N1)N=CC=C2

Origin of Product

United States

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